molecular formula C24H28N6O B2614136 NE 52-QQ57

NE 52-QQ57

Cat. No.: B2614136
M. Wt: 416.5 g/mol
InChI Key: HXPQWNPLNIEJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NE 52-QQ57 is a selective, orally available antagonist of G-protein coupled receptor 4 (GPR4). It has shown significant anti-inflammatory activity and is used primarily in scientific research. The compound has an IC50 value of 70 nM for GPR4, indicating its potency .

Mechanism of Action

Target of Action

The primary target of the compound NE 52-QQ57 is the G-protein coupled receptor 4 (GPR4) . GPR4 is a proton-sensing transmembrane receptor that has been shown to possess a wide range of physiological functions .

Mode of Action

this compound acts as a selective antagonist of GPR4 . It effectively blocks GPR4-mediated cAMP accumulation . This antagonism of GPR4 by this compound significantly inhibits the increased expression of several key inflammatory cytokines and signaling molecules .

Biochemical Pathways

The antagonism of GPR4 by this compound affects several biochemical pathways. It inhibits the AGE-induced increased expression of inflammatory cytokines and signaling molecules, including tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-6, inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase 2 (COX2), and prostaglandin E2 (PGE2) . It also mitigates IL-33-induced activation of the p38/nuclear factor-κB signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It reduces the expression of several key inflammatory cytokines and signaling molecules . It also rescues type II collagen from AGE-induced degradation by inhibiting the expression of matrix metalloproteinase (MMP)-3 and MMP-13 . Furthermore, it ameliorates IL-33-induced oxidative stress by reducing mitochondrial reactive oxygen species and 4-hydroxynonenal .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of AGEs and IL-33, which can increase the expression of GPR4 . .

Preparation Methods

The synthesis of NE 52-QQ57 involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine and oxadiazole rings. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NE 52-QQ57 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NE 52-QQ57 has a wide range of scientific research applications:

Comparison with Similar Compounds

NE 52-QQ57 is unique due to its high selectivity and potency as a GPR4 antagonist. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and efficacy in targeting GPR4.

Properties

IUPAC Name

2-[4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]phenyl]-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-4-21-20(22-26-15(2)13-16(3)30(22)29-21)14-17-5-7-18(8-6-17)23-27-28-24(31-23)19-9-11-25-12-10-19/h5-8,13,19,25H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQWNPLNIEJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C4=NN=C(O4)C5CCNCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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